Cas no 866157-36-0 (3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine)

3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine is a fluorinated oxazolidine derivative characterized by its stable heterocyclic structure. The presence of a 2-fluorophenylmethyl group enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, offering improved reactivity and selectivity in nucleophilic substitution reactions. The 4,4-dimethyl substitution on the oxazolidine ring contributes to steric stability, reducing unwanted side reactions. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and electronic effects imparted by the fluorine substituent. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable building block for specialized chemical transformations.
3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine structure
866157-36-0 structure
商品名:3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine
CAS番号:866157-36-0
MF:C12H16FNO
メガワット:209.25994682312
MDL:MFCD05669969
CID:5229186

3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine 化学的及び物理的性質

名前と識別子

    • 3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine
    • MDL: MFCD05669969
    • インチ: 1S/C12H16FNO/c1-12(2)8-15-9-14(12)7-10-5-3-4-6-11(10)13/h3-6H,7-9H2,1-2H3
    • InChIKey: JSXALKJUJRFYDG-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C)(C)N(CC2=CC=CC=C2F)C1

3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB298487-100 mg
3-(2-Fluorobenzyl)-4,4-dimethyl-1,3-oxazolane; .
866157-36-0
100 mg
€221.50 2023-07-20
abcr
AB298487-100mg
3-(2-Fluorobenzyl)-4,4-dimethyl-1,3-oxazolane; .
866157-36-0
100mg
€221.50 2024-06-09

3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine 関連文献

3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidineに関する追加情報

Introduction to 3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine (CAS No. 866157-36-0)

3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine, identified by its CAS number 866157-36-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound features a unique structural framework that has garnered considerable attention from researchers due to its potential applications in drug development and medicinal chemistry. The presence of a fluorophenyl moiety and a dimethyl-substituted oxazolidine ring imparts distinct chemical properties, making it a valuable candidate for further exploration.

The oxazolidine ring is a prominent structural motif in many bioactive molecules, known for its ability to stabilize pharmacophores and enhance binding affinity to biological targets. In particular, the 1,3-oxazolidine scaffold is widely recognized for its role in the development of protease inhibitors and other therapeutic agents. The introduction of fluorine atoms into aromatic rings is another common strategy in medicinal chemistry, as fluorine can modulate metabolic stability, lipophilicity, and binding interactions. The combination of these elements in 3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine suggests a promising profile for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with high precision. Studies have indicated that the fluorophenyl group in this molecule can engage in π-stacking interactions with aromatic residues in protein targets, while the oxazolidine ring can form hydrogen bonds with polar amino acid side chains. These interactions are crucial for achieving high affinity and selectivity in drug design.

The synthesis of 3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine presents an interesting challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such heterocyclic compounds. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been employed to introduce the necessary functional groups efficiently. The dimethyl substitution on the oxazolidine ring further enhances the steric environment around the pharmacophore, which can be tailored to optimize binding properties.

In the realm of drug discovery, this compound has shown potential as a lead molecule for various therapeutic applications. For instance, its structural features make it a viable candidate for inhibiting enzymes involved in inflammatory pathways. The fluorine atom can influence metabolic pathways by increasing the compound's resistance to degradation by cytochrome P450 enzymes, thereby extending its half-life in vivo. Additionally, the oxazolidine ring can serve as a scaffold for further derivatization to enhance pharmacological activity.

The use of this compound in preclinical studies has provided valuable insights into its biological activity. Initial assays have demonstrated promising results in terms of inhibitory effects on specific enzymes and receptors. These findings align with the growing interest in developing small-molecule inhibitors with enhanced selectivity and potency. The combination of computational modeling and experimental validation has been instrumental in refining the structure-activity relationships (SAR) of this compound.

The future prospects for 3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine are vast. Researchers are exploring its potential as an intermediate in the synthesis of more complex molecules with tailored biological activities. Furthermore, advances in biocatalysis and green chemistry may offer sustainable routes for its production at scale. As our understanding of molecular interactions continues to evolve, this compound is likely to play a pivotal role in shaping new therapeutic strategies.

In conclusion, 3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine (CAS No. 866157-36-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development. As scientific methodologies continue to advance, we can expect to see more innovative applications emerge from this field.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd